![molecular formula C17H11ClN4O B2432697 5-[3-(4-氯苯基)-1H-吡唑-5-基]-3-苯基-1,2,4-恶二唑 CAS No. 1238861-86-3](/img/no-structure.png)

5-[3-(4-氯苯基)-1H-吡唑-5-基]-3-苯基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

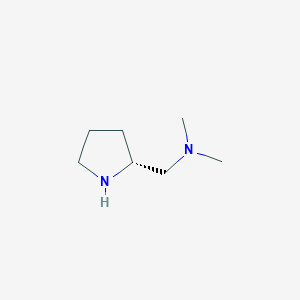

The compound “5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole and oxadiazole rings, for example, can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, and reactivity .科学研究应用

抗病毒活性

研究人员从 4-氯苯甲酸出发,合成了 10 种新的 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物。 其中,化合物 7b 和 7i 表现出抗烟草花叶病毒 (TMV) 活性 。 CPMPP 的抗病毒潜力值得进一步研究,以探索其更广泛的抗病毒应用。

药物化学

CPMPP 的分子结构和电子性质已使用密度泛函理论 (DFT) 进行研究。 其反应性描述符参数,包括电离势、电子亲和力和带隙,为其作为药物候选者的潜力提供了见解 。研究人员正在探索其药理特性以用于潜在的治疗应用。

材料科学

CPMPP 的紫外-可见光、傅里叶变换红外光谱和核磁共振光谱表征揭示了其电子和化学行为。 了解其与其他材料的相互作用可以导致其在传感器、涂层或光电器件中的应用 .

农药

像 CPMPP 这样的磺酰胺衍生物已被研究用于除草特性。 虽然关于 CPMPP 的具体研究有限,但其结构特征表明其在作物保护方面具有潜在用途 。研究人员可以进一步探索其除草效果。

生物成像

CPMPP 中的苯基和吡唑部分使其成为荧光探针的有趣候选者。 研究人员可以探索其在细胞成像、跟踪特定生物分子或研究生物过程中的应用 .

催化

鉴于硫和氮原子的存在,CPMPP 可能表现出催化特性。 研究其促进化学反应的能力可以导致其在绿色化学或工业过程中的应用 .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole' involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole." ] } | |

CAS 编号 |

1238861-86-3 |

分子式 |

C17H11ClN4O |

分子量 |

322.75 |

IUPAC 名称 |

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21) |

InChI 键 |

BQZDULRMBOBERL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)

![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)

![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)

![N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2432633.png)

![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)